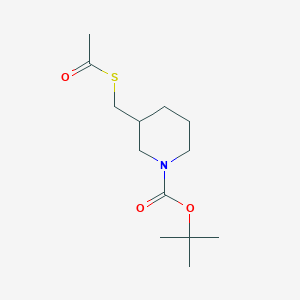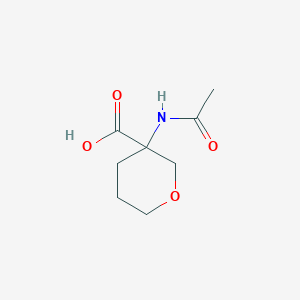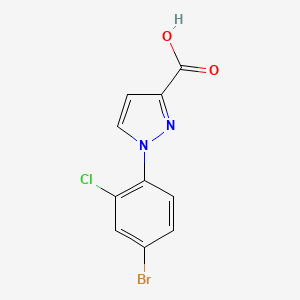![molecular formula C11H9BrF3NO3 B13502440 (2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13502440.png)
(2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a bromophenyl group and a trifluoroacetyl group attached to the amino acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and 2,2,2-trifluoroacetic anhydride.
Formation of Intermediate: The first step involves the reaction of 4-bromobenzaldehyde with an appropriate amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Acylation: The resulting amine is then acylated with 2,2,2-trifluoroacetic anhydride to form the trifluoroacetylated amine.
Coupling: Finally, the trifluoroacetylated amine is coupled with an appropriate amino acid derivative to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl derivatives.
Reduction: The trifluoroacetyl group can be reduced to form the corresponding amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Bromophenyl derivatives with various functional groups.
Reduction: Amino acid derivatives with reduced trifluoroacetyl groups.
Substitution: A wide range of substituted bromophenyl derivatives.
Aplicaciones Científicas De Investigación
(2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand the interactions between amino acids and various biological targets.
Materials Science: It is used in the development of novel materials with specific properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of (2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the trifluoroacetyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-3-(4-chlorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
- (2S)-3-(4-fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
- (2S)-3-(4-methylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Uniqueness
(2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid is unique due to the presence of the bromine atom, which can participate in specific interactions that are not possible with other halogens or substituents. This can lead to distinct biological and chemical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H9BrF3NO3 |
|---|---|
Peso molecular |
340.09 g/mol |
Nombre IUPAC |
(2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H9BrF3NO3/c12-7-3-1-6(2-4-7)5-8(9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18)/t8-/m0/s1 |
Clave InChI |
FHKPKYARNOWAGN-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)C(F)(F)F)Br |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


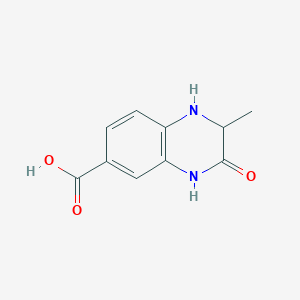
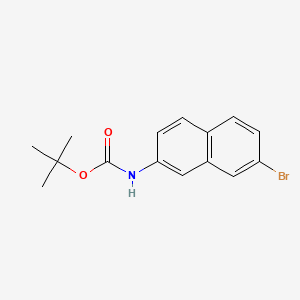

![[(Dimethyl-1,2-oxazol-4-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B13502384.png)
![5-(3-Bromophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13502387.png)
![3-Amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13502393.png)
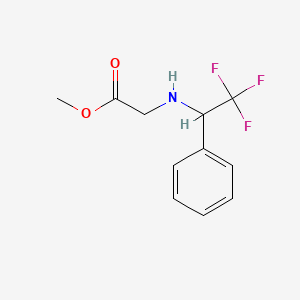
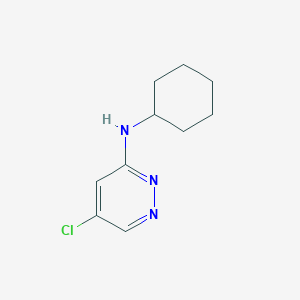
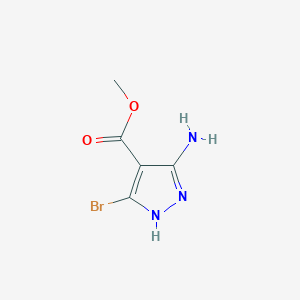
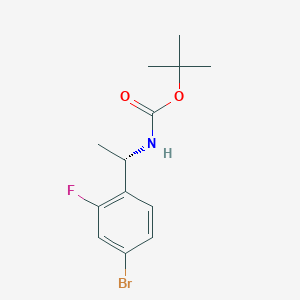
![N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide](/img/structure/B13502426.png)
